
2-(2,5-dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2,5-dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride” is a chemical compound with the CAS Number: 929083-44-3 . It has a molecular weight of 219.11 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N2.2ClH/c1-2-5-11-9(3-1)8-4-6-10-7-8;;/h1-5,10H,6-7H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a melting point of 223-225 degrees Celsius . It is a powder at room temperature .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(2,5-dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride, focusing on six unique fields:
Pharmaceutical Research
2-(2,5-dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride is widely studied for its potential therapeutic properties. Researchers are investigating its role as a precursor in the synthesis of various pharmacologically active compounds. Its unique structure allows it to interact with biological targets, making it a valuable candidate in drug discovery and development .
Neuroscience
In neuroscience, this compound is explored for its potential effects on neural pathways and neurotransmitter systems. It is used in studies aiming to understand its impact on cognitive functions and neurological disorders. Its ability to cross the blood-brain barrier makes it a significant molecule for brain-related research .
Chemical Synthesis
This compound serves as an important intermediate in organic synthesis. Its reactivity and stability make it suitable for constructing complex molecular architectures. Researchers utilize it in the synthesis of heterocyclic compounds, which are essential in the development of new materials and pharmaceuticals .
Material Science
In material science, 2-(2,5-dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride is used to develop novel materials with unique properties. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. This application is crucial for creating advanced materials for various industrial applications .
Analytical Chemistry
The compound is employed in analytical chemistry for the development of new analytical methods. Its distinct chemical properties allow it to be used as a reagent in various detection and quantification techniques. This is particularly useful in the analysis of complex biological and environmental samples .
Biological Studies
In biological studies, 2-(2,5-dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride is used to investigate its interactions with biological macromolecules. Researchers study its binding affinity and specificity towards proteins, nucleic acids, and other biomolecules. These studies are essential for understanding its potential biological activities and therapeutic applications .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can greatly impact its bioavailability and efficacy. These properties can vary widely between different compounds and are influenced by many factors, including the compound’s chemical structure and the individual’s metabolism .
The action environment, or the conditions under which the compound is administered, can also influence its action, efficacy, and stability. Factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its targets and how it is metabolized by the body .
properties
IUPAC Name |
2-(2,5-dihydro-1H-pyrrol-3-yl)pyridine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.2ClH/c1-2-5-11-9(3-1)8-4-6-10-7-8;;/h1-5,10H,6-7H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLDDRDVGQUTGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CN1)C2=CC=CC=N2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


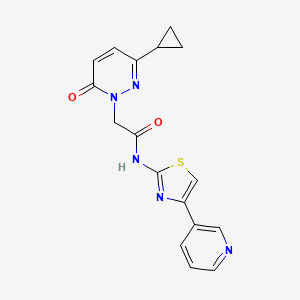

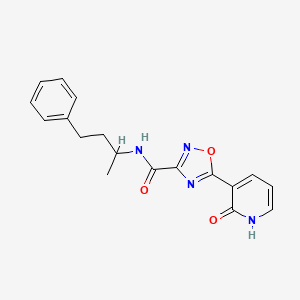

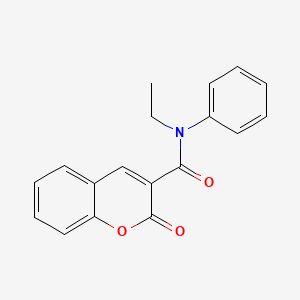

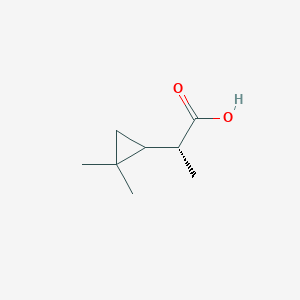
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2414031.png)
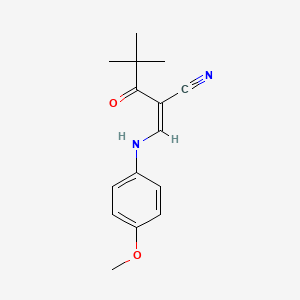

![1-[4-(4-{3-[(4-Bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2414034.png)
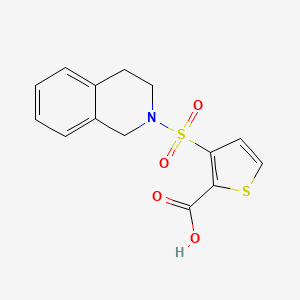
![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2414039.png)